2-Amino-4-nitro-1,3-benzothiazol-6-ol
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Overview
Description
2-Amino-4-nitro-1,3-benzothiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitro-1,3-benzothiazol-6-ol typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst such as nano-BF3/SiO2. This method is known for its high efficiency and mild reaction conditions, resulting in high yields of the desired product . Another common approach involves the cyclization of o-bromophenylthioureas and o-bromophenylthiamides catalyzed by palladium .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis methods, which are favored for their simplicity and cost-effectiveness. These methods typically involve the use of green chemistry principles, such as the use of non-toxic solvents like water and the minimization of side products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nitro-1,3-benzothiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetic acid, and potassium thiocyanate. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-Amino-4-nitro-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-nitro-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, its amino group can form hydrogen bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Trifluoromethoxy-2-benzothiazolamine: Studied for its effects on neurotransmission.
Uniqueness
2-Amino-4-nitro-1,3-benzothiazol-6-ol is unique due to its combination of amino and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-nitro-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKDDQPAPGEHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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